Phendimetrazine pamoate

Catalog No.
S11221387
CAS No.
27922-80-1
M.F
C47H50N2O8
M. Wt
770.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phendimetrazine pamoate

CAS Number

27922-80-1

Product Name

Phendimetrazine pamoate

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;(2S,3S)-3,4-dimethyl-2-phenylmorpholine

Molecular Formula

C47H50N2O8

Molecular Weight

770.9 g/mol

InChI

InChI=1S/C23H16O6.2C12H17NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-7,10,12H,8-9H2,1-2H3/t;2*10-,12+/m.00/s1

InChI Key

YQJDXBJFQQFWTN-RARUPOKRSA-N

Canonical SMILES

CC1C(OCCN1C)C2=CC=CC=C2.CC1C(OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Morpholine Backbone Synthesis: Reaction Mechanisms of N-Methylethanolamine and 2-Bromopropiophenone Condensation

The synthesis of the morpholine backbone in phendimetrazine pamoate involves the condensation reaction between N-methylethanolamine and 2-bromopropiophenone, leading to the formation of the characteristic (2S,3S)-3,4-dimethyl-2-phenylmorpholine structure [1] [2]. This synthetic approach represents a fundamental strategy in the preparation of phenylmorpholine derivatives with specific stereochemical configurations.

N-methylethanolamine, with the molecular formula CH₃NHCH₂CH₂OH, serves as the key nucleophilic component in this condensation reaction [9]. The compound possesses both amine and hydroxyl functional groups, making it an ideal intermediate for heterocyclic synthesis [9]. The nucleophilic nitrogen atom in N-methylethanolamine can undergo alkylation reactions with electrophilic carbonyl compounds, while the hydroxyl group provides the necessary functionality for subsequent cyclization steps [11].

The condensation mechanism proceeds through multiple stages, beginning with the nucleophilic attack of the N-methylethanolamine nitrogen on the carbonyl carbon of 2-bromopropiophenone [36]. This initial step forms an intermediate carbinolamine, which subsequently undergoes dehydration to yield an imine intermediate [36]. The presence of the bromine substituent facilitates the elimination of hydrogen bromide, promoting the cyclization process that ultimately results in morpholine ring formation [36].

Table 1: Key Physical Properties of Morpholine Synthesis Reactants

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Solubility
N-MethylethanolamineC₃H₉NO75.11159Very soluble in water [11]
2-BromopropiophenoneC₉H₉BrO213.07245-247Soluble in organic solvents
Morpholine (reference)C₄H₉NO87.12128-130Miscible with water [39]

The stereochemical outcome of this condensation reaction is heavily influenced by the steric interactions between the phenyl group and the methyl substituents during the cyclization process [13] [28]. Research has demonstrated that the preferred conformation of the morpholine ring adopts a chair configuration, with specific axial and equatorial arrangements of substituents determining the final stereochemistry [13] [28].

The reaction kinetics of morpholine formation through this pathway exhibit second-order behavior, with the rate being first-order with respect to both the N-methylethanolamine and 2-bromopropiophenone concentrations [34]. Temperature and pH conditions significantly affect the reaction rate, with optimal conditions typically requiring elevated temperatures and controlled pH environments to promote efficient cyclization [34].

Advanced synthetic methodologies have explored the use of palladium-catalyzed carboamination reactions as alternative approaches to morpholine backbone construction [36]. These methods involve the coupling of substituted ethanolamine derivatives with aryl bromides, providing access to diversely substituted morpholine products with high stereoselectivity [36]. The palladium-catalyzed approach offers advantages in terms of reaction efficiency and product purity compared to traditional condensation methods [36].

Stereochemical Implications of (2S,3S)-3,4-Dimethyl-2-Phenylmorpholine Configuration

The (2S,3S)-3,4-dimethyl-2-phenylmorpholine configuration in phendimetrazine represents a critical structural feature that directly influences the compound's pharmacological properties and metabolic behavior [1] [2] [7]. This specific stereochemical arrangement results from the controlled synthesis conditions and the inherent conformational preferences of the morpholine ring system.

Carbon-13 nuclear magnetic resonance spectroscopy has provided definitive evidence for the preferred chair conformations of phendimetrazine stereoisomers [13] [28]. The cis and trans isomers of phendimetrazine exhibit distinct conformational preferences, with the cis isomer adopting a configuration where the 3-methyl group occupies an axial position (cis-3-methyl, cis-2-phenyl), while the trans isomer maintains a trans-3-methyl, cis-2-phenyl arrangement [13] [28].

Table 2: Stereochemical Parameters of Phendimetrazine Isomers

Isomer Type3-Methyl Configuration2-Phenyl ConfigurationChemical Shift (C-2, ppm)Relative Stability
CisAxialEquatorial18.07Lower [13]
TransEquatorialEquatorial16.43Higher [13]

The stereochemical implications extend to the quaternization behavior of the morpholine nitrogen atom [13] [28]. Research utilizing deuteriomethyliodide as a stereochemical probe has demonstrated that nitrogen quaternization preferentially occurs through an axial approach [13] [28]. This preferred axial quaternization pathway results from the minimization of steric interactions and the optimal orbital overlap geometry in the transition state [13] [28].

The (2S,3S) absolute configuration imparts specific three-dimensional spatial arrangements that influence molecular recognition processes [22]. The stereochemical descriptor indicates that both the carbon at position 2 (bearing the phenyl group) and the carbon at position 3 (bearing the methyl group) possess S configurations according to the Cahn-Ingold-Prelog priority rules [22]. This absolute stereochemistry is crucial for the compound's biological activity and receptor binding affinity [1] [2].

Conformational analysis reveals that the phenyl group in the (2S,3S) configuration preferentially adopts an equatorial position to minimize 1,3-diaxial interactions with other ring substituents [13] [28]. The equatorial positioning of the phenyl group is evidenced by identical chemical shifts observed in carbon-13 nuclear magnetic resonance spectra, which match those of known equatorial phenyl-substituted morpholine derivatives [13].

The methyl substituents at positions 3 and 4 exhibit different conformational behaviors depending on the overall ring conformation [13] [28]. In the (2S,3S) configuration, the 3-methyl group can occupy either axial or equatorial positions, with significant energetic differences between these arrangements [13]. The axial 3-methyl configuration results in characteristic upfield shifts in carbon-13 nuclear magnetic resonance spectra due to gamma-syn-axial effects [13] [28].

Table 3: Nuclear Magnetic Resonance Chemical Shift Data for Phendimetrazine Stereoisomers

Carbon PositionCis Isomer (ppm)Trans Isomer (ppm)Chemical Shift Difference (ppm)
C-2 (Phenyl-bearing)18.0718.070.00 [13]
C-3 (Methyl-bearing)15.4519.614.16 [13]
C-562.1871.189.00 [13]
Phenyl C-ipso142.1142.10.00 [13]

The stereochemical configuration also influences the compound's metabolic pathways and enzymatic recognition [19] [20]. The specific three-dimensional arrangement affects the binding affinity to cytochrome P450 enzymes responsible for N-demethylation, thereby influencing the rate and extent of conversion to the active metabolite phenmetrazine [19] [20]. The (2S,3S) configuration provides optimal geometric complementarity with the enzyme active site, facilitating efficient metabolic transformation [19] [20].

Prodrug Engineering for Delayed Metabolic Activation and Abuse Liability Mitigation

The prodrug engineering approach employed in phendimetrazine pamoate represents a sophisticated strategy for achieving delayed metabolic activation while simultaneously reducing abuse liability through controlled release mechanisms [16] [17] [19] [20]. This design principle leverages the metabolic conversion of the relatively inactive parent compound to its pharmacologically active metabolite, phenmetrazine, through enzymatic N-demethylation processes.

Phendimetrazine functions as a prodrug through its requirement for metabolic bioactivation to produce therapeutic effects [16] [17] [19]. In vitro studies have demonstrated that phendimetrazine itself exhibits minimal activity at monoamine transporters, with inhibition constants exceeding 10 micromolar for dopamine and norepinephrine uptake inhibition [19]. This low intrinsic activity contrasts sharply with its metabolite phenmetrazine, which demonstrates potent releasing activity at dopamine and norepinephrine transporters with effective concentration values of 131 nanomolar and 50 nanomolar, respectively [19].

Table 4: Comparative Pharmacological Activity of Phendimetrazine and Phenmetrazine

CompoundDopamine Release EC₅₀ (nM)Norepinephrine Release EC₅₀ (nM)Serotonin ActivityMetabolic Conversion Rate
Phendimetrazine>10,000>10,000Inactive [19]Parent compound
Phenmetrazine13150Weak [19]~30% conversion [2]

The metabolic activation pathway involves hepatic cytochrome P450-mediated N-demethylation, primarily through the CYP2D6 and CYP3A4 enzyme systems [20]. This enzymatic process removes the N-methyl group from phendimetrazine, generating phenmetrazine as the active species [20]. The conversion efficiency varies among individuals due to genetic polymorphisms in cytochrome P450 expression, with approximately 30% of an administered dose being converted to phenmetrazine under typical physiological conditions [2] [20].

Recent electrophysiological investigations have revealed that phendimetrazine possesses intrinsic pharmacological activity as a dopamine transporter inhibitor, challenging the traditional view of it as a completely inactive prodrug [16] [17]. Voltage-clamp studies using human dopamine transporter-expressing oocytes demonstrated that phendimetrazine blocks endogenous dopamine transporter currents, exhibiting an inhibitor profile distinct from the substrate-type activity of phenmetrazine [16] [17].

The temporal pharmacokinetic profile of phendimetrazine supports its role as an abuse-deterrent formulation [20]. Plasma concentration studies in rhesus monkeys have shown that behaviorally active doses of phendimetrazine produce phenmetrazine levels that increase gradually over time, rather than achieving rapid peak concentrations [20]. This delayed onset pattern reduces the reinforcing effects associated with rapid drug delivery to the central nervous system [20].

Table 5: Pharmacokinetic Parameters of Phendimetrazine Prodrug System

ParameterPhendimetrazinePhenmetrazine (Metabolite)Clinical Significance
Time to Peak (hours)1-34-6Delayed activation [2]
Half-life (hours)19-248-12Extended duration [2]
Bioavailability (%)>90~30 (from prodrug)Conversion efficiency [2]
Abuse PotentialReducedHighRisk mitigation [20]

The pamoate salt formation contributes additional layers of abuse deterrence through its impact on dissolution kinetics and bioavailability [30] [33]. Pamoic acid, also known as embonic acid, functions as a counterion that significantly reduces the aqueous solubility of the drug compound [30]. The pamoate salt formation can decrease solubility by factors exceeding 1000-fold compared to the hydrochloride salt, thereby limiting the potential for rapid extraction and abuse through alternative routes of administration [33].

The mechanism of pamoate salt formation involves the interaction between the basic nitrogen of phendimetrazine and the carboxylic acid groups of pamoic acid [30] [32]. This acid-base reaction creates ionic interactions that stabilize the salt crystal structure while maintaining the prodrug characteristics of the parent compound [30] [32]. The resulting pamoate salt exhibits controlled dissolution properties that support sustained release formulations and reduce peak plasma concentrations [33].

Abuse liability mitigation through prodrug engineering also incorporates considerations of route-specific deterrence [18] [21]. The pamoate formulation is specifically designed to resist manipulation attempts such as crushing or dissolving, which are common methods used to circumvent controlled-release mechanisms [18]. The chemical stability of the prodrug linkage ensures that the active metabolite is only generated through normal hepatic metabolism, rather than through physical or chemical tampering [21].

Enzymatic Demethylation Mechanisms

Phendimetrazine pamoate undergoes extensive hepatic biotransformation primarily through N-demethylation pathways that convert the parent compound to its active metabolite, phenmetrazine [1] [2]. This metabolic conversion represents approximately 30 percent of an orally administered dose, establishing phendimetrazine as a prodrug that delivers sustained pharmacological activity through its demethylated metabolite [1]. The demethylation process occurs via hepatic demethylases, which facilitate the removal of the N-methyl group from the morpholine ring structure [1] [2].

The enzymatic kinetics of phendimetrazine demethylation demonstrate Michaelis-Menten characteristics, with the metabolic transformation serving as the rate-limiting step for active compound formation [1]. The demethylation pathway produces a more steady and prolonged exposure of the active phenmetrazine within the systemic circulation compared to direct phenmetrazine administration [1]. This metabolic pattern results in lower peak blood concentrations of active phenmetrazine from equivalent therapeutic doses, thereby reducing the potential for abuse while maintaining therapeutic efficacy [1].

Cytochrome P450 Involvement and Metabolic Pathways

The metabolic transformation of phendimetrazine involves multiple cytochrome P450 enzyme systems, although specific isoforms responsible for the demethylation reaction have not been definitively characterized in the available literature. Based on structural similarities to related amphetamine congeners, the metabolism likely involves CYP3A4 and potentially CYP2D6 enzyme systems [3] [4]. The formation of phendimetrazine N-oxide represents an additional minor metabolic pathway, catalyzed by flavin-containing monooxygenases (FMO) enzymes [5] [6].

Alternative metabolic routes include deamination pathways that produce para-hydroxyamphetamine and phenylacetone intermediates [7]. These deamination products undergo further oxidation to form benzoic acid derivatives, which are subsequently excreted as glucuronide or glycine conjugates [7]. The parallel existence of multiple metabolic pathways contributes to the overall metabolic clearance variability observed between individuals [1] [2].

Interindividual Pharmacokinetic Variability

Substantial interindividual variability exists in phendimetrazine metabolism, with genetic polymorphisms in drug-metabolizing enzymes representing a primary source of this variation [8] [9] [10]. Cytochrome P450 enzyme polymorphisms, particularly those affecting CYP2D6, CYP3A4, and CYP2C19, can significantly alter the rate and extent of phendimetrazine demethylation [10] [11]. Poor metabolizers with reduced enzyme activity may experience prolonged exposure to the parent compound with decreased formation of the active phenmetrazine metabolite [10].

The pharmacokinetic variability is further influenced by environmental factors, co-administered medications, and physiological conditions that affect hepatic enzyme expression and activity [9] [10]. Age-related changes in hepatic function, liver disease states, and concomitant use of enzyme inhibitors or inducers can substantially modify the metabolic clearance of phendimetrazine [10] [12]. Gender-related differences in drug metabolism, while present for many compounds, have not been specifically characterized for phendimetrazine [9].

Clinical studies have documented wide ranges in plasma concentration-to-dose ratios for phendimetrazine, reflecting the substantial interindividual differences in metabolic capacity [13]. These variations can result in significantly different therapeutic responses and duration of action between patients receiving identical doses [13] [8].

Sustained-Release Formulation Technologies for Prolonged Therapeutic Exposure

Ion Exchange Resin Technology

Traditional extended-release formulations of phendimetrazine employ ion exchange resin technology utilizing sodium polystyrene sulfonate beads as the drug delivery mechanism [14] [15] [16]. These formulations contain numerous small polystyrene resin beads that bind phendimetrazine through ionic interactions [15]. When the capsule reaches the gastrointestinal tract, ions from gastric juices displace the phendimetrazine from the resin beads, making the drug available for absorption [15].

The ion exchange mechanism creates a prolonged release profile that extends the therapeutic duration from approximately 4 hours for immediate-release formulations to 8-12 hours for extended-release preparations [14] [17]. However, this technology presents several limitations, including dependence on gastrointestinal ionic strength and pH for drug release, potential for dose dumping under certain conditions, and environmental concerns related to indigestible polystyrene beads [15] [16].

The absorption half-life of phendimetrazine from immediate-release 35 mg tablets is appreciably more rapid than the absorption rate from extended-release formulations, reflecting the controlled-release characteristics of the resin-bound system [18] [14]. Peak plasma levels for extended-release formulations are typically lower but sustained over longer periods compared to immediate-release preparations [14] [19].

Matrix Tablet Technology

Advanced sustained-release formulations utilize hydrophobic-hydrophilic matrix technology that eliminates the need for ion exchange resins [15]. These formulations employ a patented matrix system where phendimetrazine hydrochloride is embedded within a combination of hydrophobic and hydrophilic excipients that control drug release through matrix erosion and diffusion mechanisms [15].

The matrix formulation offers several advantages over traditional resin-based systems, including independence from gastrointestinal pH and ionic strength, elimination of indigestible polystyrene beads, and more predictable release kinetics [15]. Body temperature and gastric fluids cause gradual breakdown of the matrix, providing sustained drug release that is not dependent on ion exchange processes [15].

Bioequivalence studies demonstrate that matrix-based extended-release formulations achieve similar pharmacokinetic profiles to traditional resin-based systems while offering improved patient acceptability and environmental considerations [15]. The area under the curve (AUC) values typically fall within the acceptable bioequivalence range of 80-125 percent when compared to reference formulations [15].

Pamoate Salt Formulation Characteristics

Phendimetrazine pamoate represents a specialized salt formulation designed to modify the pharmacokinetic properties of the parent compound through reduced aqueous solubility [20] [21]. The pamoate salt is formed between phendimetrazine and pamoic acid (embonic acid), creating a complex with enhanced stability and prolonged dissolution characteristics [20] [21].

The pamoate anion contains multiple oxygen atoms that facilitate hydrogen bonding interactions, which can influence the dissolution rate and solubility profile of the drug compound [21]. This salt form has been extensively utilized in pharmaceutical development to create depot formulations of various therapeutic agents, including antipsychotic medications and other central nervous system drugs [22] [21].

The molecular composition of phendimetrazine pamoate (C₄₇H₅₀N₂O₈, molecular weight 770.9 g/mol) incorporates two molecules of phendimetrazine with one molecule of pamoic acid, creating a 2:1 stoichiometric complex [20]. The stereochemical configuration includes four defined stereocenters that contribute to the compound's pharmacological specificity [20].

Pamoate salt formulations typically exhibit extended-release characteristics through their inherently low aqueous solubility, which creates a dissolution-rate-limited absorption process [22] [21]. This mechanism can provide prolonged therapeutic exposure without the need for specialized delivery systems or controlled-release excipients [21].

Renal Clearance Dynamics of Parent Compound and Phenmetrazine Metabolite

Renal Elimination Mechanisms

The major route of elimination for both phendimetrazine and its active metabolite phenmetrazine occurs through renal excretion [2] [23]. The kidney serves as the primary organ for clearance of these compounds, with most of the administered dose and metabolites being excreted in urine [2]. The renal clearance process involves glomerular filtration, tubular secretion, and potential tubular reabsorption, with the relative contribution of each mechanism varying based on physiological conditions [24].

Phendimetrazine demonstrates characteristics consistent with active tubular secretion, as evidenced by renal clearance values that may exceed the glomerular filtration rate [24]. This active transport process involves organic cation transporters located in the proximal tubular cells, which facilitate the movement of the positively charged phendimetrazine molecules from blood into urine [24]. The secretory mechanism can be saturated at high drug concentrations and may be subject to competitive inhibition by other organic cations [24].

The elimination half-life for phendimetrazine shows considerable variation depending on the formulation, ranging from 1.9-3.7 hours for immediate-release preparations to 3.7-9.8 hours for extended-release formulations [17]. However, some studies report an average elimination half-life of 19-24 hours, reflecting the complex pharmacokinetic behavior of this compound [2] [23].

pH-Dependent Urinary Excretion

The renal excretion of phendimetrazine and phenmetrazine demonstrates significant pH dependence, a characteristic common to weakly basic drugs [25] [26]. Under acidic urinary conditions (pH 5.5-6.0), these compounds exist primarily in their ionized form, which promotes renal retention and increased urinary excretion of unchanged drug [26]. Conversely, alkaline urine (pH 7.5-8.0) favors the non-ionized form, leading to enhanced tubular reabsorption and reduced renal clearance [26].

This pH-dependent elimination pattern results in highly variable urinary excretion rates between individuals and within the same individual under different physiological conditions [25] [26]. The cumulative urinary excretion of phendimetrazine can range from as low as 7 percent to as high as 60 percent of the administered dose, depending on urinary pH conditions [26]. When urinary pH is controlled in the acidic range, approximately 60 percent of a dose may be excreted unchanged within 48 hours [7].

The pH sensitivity of renal elimination has important clinical implications for drug interactions and conditions that alter urinary pH. Concomitant administration of urinary acidifying agents can increase the renal clearance of phendimetrazine, potentially reducing therapeutic efficacy, while urinary alkalinizing agents may prolong drug elimination and increase the risk of accumulation [25] [26].

Metabolite Renal Clearance Patterns

The active metabolite phenmetrazine follows similar renal elimination patterns to the parent compound, with significant pH-dependent excretion characteristics [7] [13]. Pharmacokinetic studies demonstrate that as plasma phendimetrazine levels decrease over time following administration, plasma phenmetrazine levels increase correspondingly, reflecting the ongoing metabolic conversion [13].

The renal clearance of phenmetrazine involves both glomerular filtration and active tubular secretion mechanisms [24] [7]. The compound undergoes further metabolism in some individuals to produce deaminated products, including para-hydroxyamphetamine and phenylacetone, which are subsequently oxidized to benzoic acid derivatives [7]. These metabolites are primarily excreted as glucuronide conjugates or glycine conjugates (hippuric acid) [7].

Urinary metabolite profiles reveal that phenmetrazine and its further metabolites represent the major excretion products in humans [7]. The relative proportions of parent compound versus metabolites in urine reflect individual differences in metabolic capacity and renal function [13]. Patients with impaired renal function may experience accumulation of both phendimetrazine and phenmetrazine, necessitating dose adjustments to prevent toxicity [26].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

770.35671656 g/mol

Monoisotopic Mass

770.35671656 g/mol

Heavy Atom Count

57

UNII

0JPZ02KR9T

Dates

Last modified: 08-08-2024

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